

Unraveling the Molecular Architecture of Pandamarilactonine A: A Technical Guide

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Compound of Interest

Compound Name: Pandamarilactonine A

Cat. No.: B14801218

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This whitepaper provides an in-depth technical guide on the chemical structure elucidation of **Pandamarilactonine A**, a pyrrolidine alkaloid isolated from the leaves of *Pandanus amaryllifolius*. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and data integral to the characterization of novel natural products. The elucidation of **Pandamarilactonine A**'s structure, a process involving extensive spectroscopic analysis and confirmed by total synthesis, showcases a compelling case study in modern natural product chemistry, including the revision of its initially proposed stereochemistry.

Spectroscopic Data and Structural Characterization

The foundational step in elucidating the structure of **Pandamarilactonine A** involved a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula, while extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy provided the framework for its complex structure.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data were pivotal in assembling the molecular puzzle of **Pandamarilactonine A**. The chemical shifts and coupling constants provided the necessary information to define the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H NMR Data for **Pandamarilactonine A** (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.31	m	
3α	1.85	m	
3β	2.25	m	
4α	1.70	m	
4β	2.05	m	
5	3.50	m	
7	7.10	q	
8-Me	1.90	d	1.5
10'	5.95	s	
11'-Me	1.88	s	
14	3.25	m	
15α	1.95	m	
15β	2.35	m	
16α	2.50	m	
16β	2.80	m	

Table 2: ¹³C NMR Data for **Pandamarilactonine A** (125 MHz, CDCl₃)

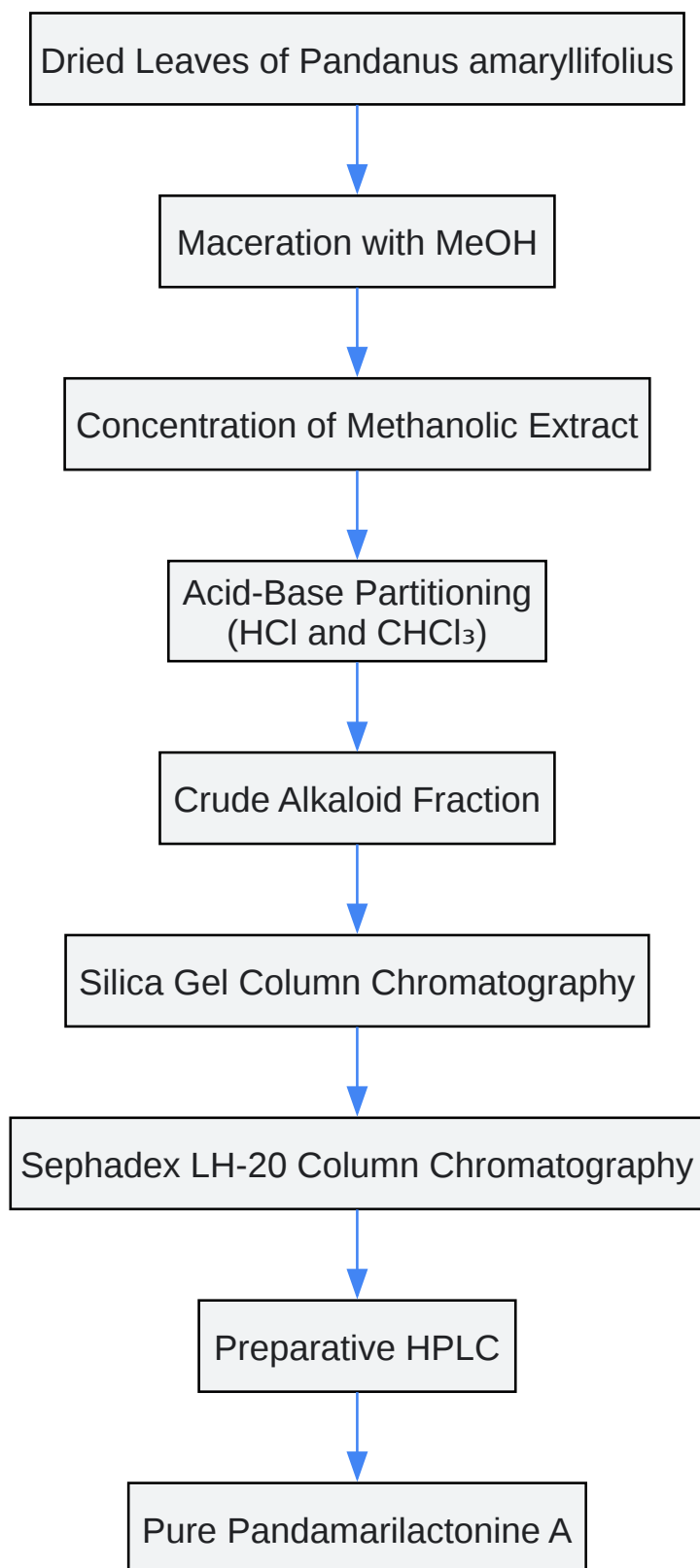
Position	Chemical Shift (δ , ppm)
2	65.4
3	28.7
4	25.9
5	58.2
6	135.8
7	142.1
8	172.5
8-Me	9.8
9'	170.3
10'	118.2
11'	148.9
11'-Me	10.5
13	174.1
14	55.6
15	30.1
16	32.5

Experimental Protocols

The structure elucidation of **Pandamarilactonine A** was a multi-faceted process involving isolation, spectroscopic analysis, and ultimately, total synthesis for stereochemical confirmation.

Isolation of Pandamarilactonine A

The isolation of **Pandamarilactonine A** from the leaves of *Pandanus amaryllifolius* followed a standard natural product extraction and purification workflow.



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Figure 1: Isolation Workflow for **Pandamarilactonine A**.

Spectroscopic Analysis

The structural backbone of **Pandamarilactonine A** was pieced together using a suite of NMR experiments.

- ^1H NMR: Provided information on the proton environment and their coupling patterns.
- ^{13}C NMR: Revealed the number of distinct carbon atoms and their chemical environments.
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiated between CH , CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): Identified proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons, which was crucial for connecting different structural fragments.

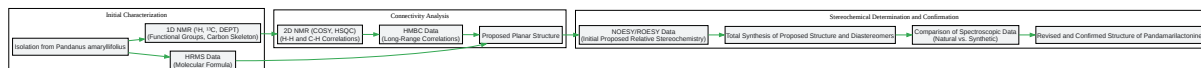
Revision of Stereochemistry by Total Synthesis

Initial spectroscopic analysis led to a proposed relative stereochemistry for **Pandamarilactonine A**. However, subsequent total synthesis of the proposed structure and its diastereomers revealed a discrepancy with the natural product. This led to a revision of the relative stereochemistry, a critical step in finalizing the correct structure.

The synthetic route provided unambiguous proof of the connectivity and the correct spatial arrangement of the atoms.

Structural Elucidation Logic

The process of determining the structure of **Pandamarilactonine A** followed a logical progression from initial data acquisition to final structural confirmation.



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Figure 2: Logical Flow of **Pandamarilactonine A** Structure Elucidation.

Conclusion

The elucidation of **Pandamarilactonine A**'s chemical structure is a testament to the power of modern spectroscopic techniques combined with the definitive proof offered by total synthesis. This rigorous approach not only established the molecule's planar structure but also corrected its initial stereochemical assignment. The detailed data and methodologies presented herein serve as a valuable resource for the natural product chemistry and drug discovery communities.

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